molecular formula C35H29N3O5 B15075097 Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853318-97-5

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B15075097
CAS No.: 853318-97-5
M. Wt: 571.6 g/mol
InChI Key: UCSFXIMBKBRSQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves multiple steps, typically starting with the preparation of the core pyrrolo(1,2-A)benzimidazole structureThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzyl bromide, dimethyl sulfate, and nitrobenzoyl chloride under controlled conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

853318-97-5

Molecular Formula

C35H29N3O5

Molecular Weight

571.6 g/mol

IUPAC Name

ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C35H29N3O5/c1-4-43-35(40)31-30(25-14-9-6-10-15-25)32(33(39)26-16-11-17-27(20-26)38(41)42)37-29-19-23(3)22(2)18-28(29)36(34(31)37)21-24-12-7-5-8-13-24/h5-20H,4,21H2,1-3H3

InChI Key

UCSFXIMBKBRSQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C=C(C(=C3)C)C)CC6=CC=CC=C6

Origin of Product

United States

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